molecular formula C14H20O B12374947 Cipepofol-d6-2

Cipepofol-d6-2

Cat. No.: B12374947
M. Wt: 210.34 g/mol
InChI Key: BMEARIQHWSVDBS-OQTSIUDASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cipepofol-d6-2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Cipepofol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the stability of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Cipepofol-d6-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenolic derivatives, while reduction may produce reduced phenolic compounds .

Comparison with Similar Compounds

Cipepofol-d6-2 is similar to other phenol derivatives such as propofol and fospropofol. it is distinguished by its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles . Compared to propofol, this compound has a stronger affinity for the GABA-A receptor and produces greater GABA-mediated cell currents .

List of Similar Compounds

Properties

Molecular Formula

C14H20O

Molecular Weight

210.34 g/mol

IUPAC Name

6-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-2-(2-deuteriopropan-2-yl)phenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,5D,9D

InChI Key

BMEARIQHWSVDBS-OQTSIUDASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1)[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C)[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

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